(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from 4-hydroxyproline. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: Known for its neuroleptic activity.
(S)-1-Benzyl-3-(BOC-amino)pyrrolidine: Used as a chiral building block in pharmaceuticals.
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole: Utilized in life science research.
Uniqueness
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16?,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNTYAIUUBUPOR-DJNXLDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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